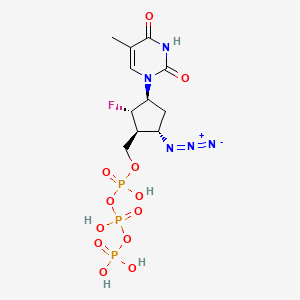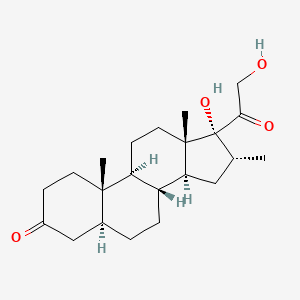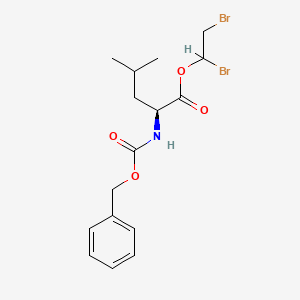
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate is a synthetic nucleoside analog Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
The synthesis of 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate involves several steps:
Starting Materials: The synthesis begins with commercially available thymine and cyclopentyl derivatives.
Azidation: The azido group is introduced using azidating agents like sodium azide under specific conditions.
Methoxylation: The methoxy group is added using methoxylating agents such as methyl iodide in the presence of a base.
Triphosphorylation: The final step involves the triphosphorylation of the nucleoside analog, which can be achieved using phosphorus oxychloride (POCl3) and subsequent hydrolysis.
Industrial production methods would involve scaling up these reactions, optimizing yields, and ensuring the purity of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate undergoes various chemical reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted nucleoside analogs and their derivatives.
Aplicaciones Científicas De Investigación
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate has several scientific research applications:
Antiviral Research: It has shown potential as an inhibitor of viral enzymes, making it a candidate for antiviral drug development.
Biochemical Studies: The compound is used in studies involving nucleic acid synthesis and repair mechanisms.
Medicinal Chemistry: Researchers are exploring its use in the development of new therapeutic agents for treating viral infections and certain cancers.
Industrial Applications: It is used in the synthesis of other nucleoside analogs and as a building block in the production of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of viral polymerases, leading to chain termination and preventing viral replication . The compound targets specific enzymes involved in nucleic acid synthesis, such as reverse transcriptase in retroviruses .
Comparación Con Compuestos Similares
1-(4-Azido-2-fluoro-3-methoxycyclopentyl)thymine-triphosphate can be compared with other nucleoside analogs:
3′-Azido-2′,3′-dideoxythymidine (AZT): Both compounds contain an azido group, but AZT lacks the fluorine and methoxy groups.
2′-Deoxy-2′-fluoro-4′-azidocytidine (FNC): Similar to our compound, FNC contains both fluorine and azido groups, but it is a cytidine analog rather than a thymine analog.
3′-Azido-2′,3′-dideoxyguanosine (AZddG): This compound is a guanosine analog with an azido group, differing in the nucleobase and the absence of fluorine and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biochemical properties and potential therapeutic applications.
Propiedades
Número CAS |
127753-53-1 |
|---|---|
Fórmula molecular |
C11H17FN5O12P3 |
Peso molecular |
523.20 g/mol |
Nombre IUPAC |
[[(1S,2S,3S,5S)-5-azido-2-fluoro-3-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17FN5O12P3/c1-5-3-17(11(19)14-10(5)18)8-2-7(15-16-13)6(9(8)12)4-27-31(23,24)29-32(25,26)28-30(20,21)22/h3,6-9H,2,4H2,1H3,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t6-,7+,8+,9+/m1/s1 |
Clave InChI |
CMHHWJSQNNZORY-XGEHTFHBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H]([C@@H]2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(C2F)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

